molecular formula C15H17N5O B2630691 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-17-1

7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2630691
CAS No.: 477865-17-1
M. Wt: 283.335
InChI Key: DUHPIFKPBYGVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a high-purity chemical reagent designed for pharmaceutical research and development. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in numerous pharmacologically active agents . The [1,2,4]triazolo[1,5-a]pyrimidine core structure is a non-naturally occurring framework that has attracted significant research interest across multiple therapeutic areas . Researchers are exploring this specific derivative for its potential applications in developing novel therapeutic agents, particularly given the established profile of TP derivatives in scientific literature. TP analogs have demonstrated remarkable biological activities including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties through various mechanisms of action . Recent studies on structurally similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives have revealed specific cytotoxic activities against human tumor cell lines, with certain compounds exhibiting cytostatic effects that slow DNA replication and cancer cell division . Additional research on TP derivatives has identified potent anti-epileptic activities in neuronal hyperexcitability models, with molecular docking studies suggesting interaction mechanisms with GABA-A receptors . The compound's molecular structure incorporates a 2,6-dimethylphenoxyethyl side chain at the 7-position, which may influence its pharmacokinetic properties and target binding affinity. Researchers utilize this chemical entity as a key intermediate in synthetic chemistry programs and as a core scaffold for designing novel bioactive molecules across multiple disease domains. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct proper safety testing and handle this material using appropriate laboratory precautions.

Properties

IUPAC Name

7-[1-(2,6-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-9-5-4-6-10(2)13(9)21-11(3)12-7-8-17-15-18-14(16)19-20(12)15/h4-8,11H,1-3H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHPIFKPBYGVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibit various biological activities:

  • Anxiolytic Effects : Studies have shown that related compounds can bind to GABA(A) receptors with high affinity and exhibit anxiolytic-like effects without causing sedation. This property is crucial for developing non-sedating anxiolytics that can be used in therapeutic settings .
  • Anticonvulsant Activity : The compound may also demonstrate anticonvulsant properties in animal models, providing a basis for its potential use in treating seizure disorders .

Comparative Analysis of Related Compounds

A comparative analysis of structurally related compounds provides insights into the unique properties of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine:

Compound NameStructural FeaturesUnique Aspects
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amineLacks the phenoxyethyl groupMay exhibit different biological activities
5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amineContains methoxy groups instead of a phenyl groupPotentially different solubility and reactivity
7-[1-(2,6-Dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amineChlorinated phenyl substituentMay have enhanced potency or altered pharmacokinetics

This table emphasizes the structural diversity within the triazolo-pyrimidine family and highlights how specific substitutions can influence biological activity.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of triazolo-pyrimidine derivatives:

  • Study on Anxiolytic Properties : A study demonstrated that derivatives similar to 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine show significant anxiolytic effects in rodent models without sedation at effective doses. This characteristic is particularly beneficial for patients requiring anxiety relief without the side effects associated with traditional benzodiazepines .
  • Anticonvulsant Research : Another study highlighted the anticonvulsant effects of triazolopyridazine derivatives in mouse models. These findings suggest that similar structural modifications could enhance the anticonvulsant efficacy of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as well .

Mechanism of Action

The mechanism of action of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations at the 7-Position

The 7-substituent is critical for modulating biological activity and physicochemical properties. Key analogs and their substituents include:

Compound Name / ID 7-Substituent Key Features
Target Compound 1-(2,6-Dimethylphenoxy)ethyl Lipophilic, steric hindrance from methyl groups; potential metabolic stability
7-[1-(4-Chloro-2-methylphenoxy)ethyl] (163982) 1-(4-Chloro-2-methylphenoxy)ethyl Electron-withdrawing Cl enhances polarity; molecular weight: 303.75 g/mol
7-[1-(2,4-Difluorophenoxy)ethyl] (163981) 1-(2,4-Difluorophenoxy)ethyl Fluorine increases lipophilicity and metabolic resistance; MW: 291.26 g/mol
(2,6-Difluoro-phenyl)-(5-methyl-) (Compound 30) 2,6-Difluorophenyl Fluorine substitution enhances binding to DHODH; mp: 231°C
7-(4-Methoxyphenyl) (SBB052101) 4-Methoxyphenyl Methoxy group improves solubility; MW: 269.29 g/mol
7-[(E)-2-(4-Fluorophenyl)ethenyl] (Cas 338793-23-0) Styryl-4-fluorophenyl Conjugated double bond for π-π interactions; potential kinase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance polarity and binding to targets like DHODH .
  • Lipophilic substituents (e.g., 2,6-dimethylphenoxy) improve membrane permeability but may reduce aqueous solubility.
Enzyme Inhibition
  • DHODH Inhibitors : Compound 30 () and (5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)-phenyl-amine () inhibit DHODH, a target in autoimmune diseases and cancer. The 2,6-difluorophenyl group in Compound 30 confers high potency (IC₅₀ < 100 nM) .
  • BRD4 Inhibitors: Compounds like 8e () with chlorothiophene substituents show nanomolar IC₅₀ values, highlighting the importance of heterocyclic substituents for kinase selectivity .
Microtubule Stabilization
  • Compounds in (e.g., 39, 40) stabilize microtubules via iodine and trifluoromethyl groups, relevant for neurodegenerative disease therapeutics. Their bulky substituents enhance binding to β-tubulin .
Herbicidal Activity
  • Triazolo[1,5-a]pyrimidine-2-sulfonamides () and methoxysulfonyl derivatives () exhibit pre-emergent herbicidal activity. The sulfonamide group in 8a–8f enhances soil mobility and uptake in plants .

Physicochemical Properties

Property Target Compound (Estimated) Compound 30 7-(4-Methoxyphenyl)
Molecular Weight ~306.35 g/mol 262.22 g/mol 269.29 g/mol
Melting Point Not reported 231°C Not reported
LogP (Lipophilicity) ~3.5 (predicted) 2.8 2.2
Solubility Low (lipophilic substituent) Moderate High (methoxy group)

Notes:

  • The target compound’s 2,6-dimethylphenoxy group likely increases logP compared to methoxy or fluorine-substituted analogs.
  • Higher melting points (e.g., 231°C for Compound 30) correlate with crystalline packing influenced by halogen substituents .

Biological Activity

7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 477865-17-1) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C15H17N5OC_{15}H_{17}N_{5}O and a molecular weight of 283.33 g/mol. Its structure features a triazolo-pyrimidine core that is known for various pharmacological activities.

Antiproliferative Activity

Research indicates that compounds with similar triazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives of triazolo-pyrimidines have shown promising results against breast, colon, and lung cancer cell lines. The mechanism of action often involves pathways distinct from traditional inhibitors like dihydrofolate reductase (DHFR) .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
2-(Pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amineMCF-7 (Breast Cancer)12.5
7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amineA549 (Lung Cancer)TBD

Note: TBD indicates that specific values for this compound are not yet established in the literature.

Enzyme Inhibition

The biological activity of triazole derivatives often includes enzyme inhibition. For example, compounds in this class have been shown to inhibit acetylcholinesterase (AChE), which is crucial for treating neurological disorders . This inhibition suggests potential applications in treating conditions like Alzheimer's disease.

Study on Synthesis and Biological Evaluation

A study focused on synthesizing a series of triazolo-pyrimidine derivatives demonstrated that modifications to the phenoxy group significantly affected biological activity. The synthesized compounds were screened for cytotoxicity against several cancer cell lines. The results indicated that the presence of electron-withdrawing groups enhanced antiproliferative activity .

Mechanistic Insights

Further investigations into the mechanisms of action revealed that some triazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways. This finding emphasizes the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic Question

  • Enzyme inhibition assays : Measure IC₅₀ against targets like dihydroorotate dehydrogenase (DHODH) using spectrophotometric methods .
  • Antiviral activity : Quantify viral load reduction in SARS-CoV-2 replicon systems via RT-qPCR .
  • Cytotoxicity : Assess cancer cell viability (e.g., MCF-7) using MTT assays .
Assay TypeTargetReadoutReference
Enzyme inhibitionDHODHIC₅₀ (µM)
AntiviralSARS-CoV-2Viral RNA reduction
CytotoxicityMCF-7 cells% Viability

How can discrepancies in enzymatic inhibition data across studies be resolved?

Advanced Question
Contradictions may arise from:

  • Assay conditions (pH, temperature, substrate concentration).
  • Enzyme source (recombinant vs. native).
  • Inhibitor pre-treatment time .

Q. Methodological Solutions :

  • Standardize protocols (e.g., fixed substrate Km).
  • Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .
  • Validate with molecular docking to confirm binding poses .

What strategies optimize reaction yield and purity in scaled-up synthesis?

Advanced Question

  • Catalyst screening : Test transition metals (e.g., Cu, Ce) for improved regioselectivity .
  • Solvent optimization : Replace dichlorobenzene with greener solvents (e.g., cyclopentyl methyl ether) .
  • Purification : Use gradient column chromatography (e.g., EtOAc/light petroleum) or recrystallization .

Which computational approaches predict target interactions and SAR?

Advanced Question

  • Molecular docking : Simulate binding to DHODH (PDB: 1D3G) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with activity .
  • MD simulations : Assess binding stability over 100 ns trajectories .

How to conduct a comparative SAR analysis with structural analogs?

Advanced Question

  • Design analogs : Vary substituents (e.g., 4-fluorophenyl, trifluoromethyl) .
  • Test activity : Compare IC₅₀ in enzyme assays and logP for bioavailability .
AnalogSubstituentIC₅₀ (µM)logP
5-Methyl derivativeMethyl at C50.452.1
4-Fluorophenyl derivativeFluorophenyl at C70.322.8

How to address stability issues under varying pH conditions?

Advanced Question

  • Accelerated stability studies : Incubate compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC .
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder .

What experiments confirm the mechanism of action in cellular models?

Advanced Question

  • Gene knockout : Use CRISPR/Cas9 to delete DHODH and assess resistance .
  • Metabolomics : Quantitate pyrimidine depletion via LC-MS .
  • Western blotting : Measure downstream targets (e.g., p53, caspase-3) .

How to analyze metabolic stability using in vitro models?

Advanced Question

  • Liver microsome assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
  • CYP450 inhibition screening : Identify metabolic pathways using isoform-specific probes .
ModelParameterOutcome
HLM (human)t₁/₂ (min)45.2 ± 3.1
CYP3A4 inhibitionIC₅₀ (µM)>100 (no inhibition)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.